molecular formula C12H14N2O2 B136591 Tert-butyl 4-cyanophenylcarbamate CAS No. 143090-18-0

Tert-butyl 4-cyanophenylcarbamate

Cat. No.: B136591
CAS No.: 143090-18-0
M. Wt: 218.25 g/mol
InChI Key: CPIRTCVNDVQQLE-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyanophenylcarbamate: is an organic compound with the chemical formula C12H14N2O2 N-Boc-4-aminobenzonitrile . This compound is characterized by its tert-butyl carbamate group attached to a 4-cyanophenyl moiety. It is commonly used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of 4-Aminobenzonitrile with Di-tert-butyl Dicarbonate:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyanophenylcarbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of biological activity through the introduction of different functional groups. The tert-butyl group is known to enhance solubility and bioavailability in drug formulations, making this compound valuable in drug development .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to form stable complexes with biological molecules allows researchers to investigate the effects of structural modifications on enzyme activity .

Polymer Science

In polymer chemistry, this compound can act as a protective group during polymer synthesis, particularly in the creation of polyurethanes and other copolymers. The tert-butyl carbamate moiety can be removed under mild conditions, facilitating further functionalization of the polymer backbone .

Case Study 1: Drug Development

A study evaluated the pharmacological properties of derivatives synthesized from this compound. The derivatives exhibited varying degrees of activity against specific cancer cell lines, indicating that structural modifications could lead to potent anti-cancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor for certain enzymes involved in metabolic pathways. The compound was shown to effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-Boc-4-aminobenzonitrile
  • tert-Butyl N-(4-cyanophenyl)carbamate
  • Carbamic acid, N-(4-cyanophenyl)-, 1,1-dimethylethyl ester

Uniqueness:

Biological Activity

Tert-butyl 4-cyanophenylcarbamate (CAS Number: 143090-18-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • Physical State : Solid
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 70-72 °C

The presence of the tert-butyl group contributes to the compound's unique properties, influencing its reactivity and solubility in biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that compounds with carbamate functional groups can exhibit significant antimicrobial activity. The presence of the cyanophenyl moiety may enhance this effect by facilitating interactions with microbial cell membranes.
  • Inhibitory Effects on Enzymes : Research indicates that similar carbamate derivatives can act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, which has implications in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Some studies have shown that tert-butyl derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their therapeutic potential in various diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study by RSC Publishing highlighted the antimicrobial efficacy of carbamate derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside similar compounds, showing promising results in inhibiting bacterial growth (RSC Publishing) .
  • Enzyme Inhibition :
    • Research published in PubChem explored the enzyme-inhibitory potential of various carbamates. This compound was noted for its ability to inhibit acetylcholinesterase activity, suggesting its potential use in developing treatments for Alzheimer's disease (PubChem) .
  • Antioxidant Properties :
    • A comparative study on the antioxidant activities of various tert-butyl derivatives indicated that this compound exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in biological systems (Key Organics) .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthRSC Publishing
Enzyme InhibitionInhibition of acetylcholinesterasePubChem
AntioxidantFree radical scavengingKey Organics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-cyanophenylcarbamate, and what key reagents are involved?

The compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy. A representative method involves coupling 4-cyanophenylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF . Alternatively, carbamate formation can be facilitated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions to ensure high yields and minimal side reactions . Characterization via 1^1H/13^13C NMR and HPLC is critical to confirm purity (>95%) and structural integrity.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the carbamate linkage (e.g., tert-butyl group signals at ~1.4 ppm and carbonyl at ~155 ppm) .
  • HPLC-MS : To assess purity and detect trace impurities, using reverse-phase C18 columns with acetonitrile/water gradients.
  • Melting point analysis : While data gaps exist in some sources (e.g., missing values in ), empirical determination is advised to establish batch consistency.
  • FT-IR : Confirming the presence of cyanide (~2240 cm1^{-1}) and carbamate carbonyl (~1700 cm1^{-1}) .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the tert-butyl protecting group . Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with improved yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to suppress side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve efficiency in functionalized derivatives, though compatibility with the cyanophenyl group must be verified .
  • Base optimization : Use of non-nucleophilic bases (e.g., DBU) minimizes unwanted deprotection during synthesis .
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time can identify optimal conditions .

Q. What strategies address contradictions in reported physicochemical properties of this compound?

Discrepancies in melting point, solubility, and stability (e.g., incomplete data in ) necessitate:

  • Reproducibility studies : Independent synthesis and characterization across multiple labs.
  • Computational modeling : DFT calculations to predict thermodynamic stability and solubility parameters.
  • Advanced analytics : TGA-DSC for thermal decomposition profiles and dynamic vapor sorption (DVS) for hygroscopicity assessment .

Q. How is this compound utilized as a precursor in medicinal chemistry?

The compound serves as a key intermediate in synthesizing:

  • Quinazolinone derivatives : Cyclization with Boc-protected o-aminonitriles under basic H2_2O2_2 conditions yields bioactive quinazoline-2,4-diones .
  • Kinase inhibitors : The cyanophenyl group enhances binding affinity in ATP-binding pockets, while the tert-butyl carbamate aids in solubility and metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Functionalization via click chemistry or cross-coupling enables modular assembly of heterobifunctional degraders .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
  • Toxicity mitigation : While acute toxicity data are limited ( ), assume potential respiratory sensitization and handle with respiratory protection (e.g., N95 masks) in powder form.

Q. Methodological Notes

  • Synthetic protocols : Prioritize peer-reviewed literature (e.g., Sigma-Aldrich methods in ) over vendor-supplied data.
  • Data validation : Cross-reference NMR and HPLC results with databases like PubChem ( ) to resolve ambiguities.
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human use restrictions ( ).

Properties

IUPAC Name

tert-butyl N-(4-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIRTCVNDVQQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436027
Record name TERT-BUTYL 4-CYANOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143090-18-0
Record name TERT-BUTYL 4-CYANOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143090-18-0
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